3-bromo-N-(thiophen-2-ylmethyl)benzamide
Description
3-Bromo-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a thiophen-2-ylmethyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide-based molecules, such as kinase inhibitors and apoptosis-inducing agents.
Properties
IUPAC Name |
3-bromo-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUUMVMCBDXZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(thiophen-2-ylmethyl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of the thiophen-2-ylmethyl group. One common method is as follows:
Bromination: The benzamide precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Thiophen-2-ylmethylation: The brominated benzamide is then reacted with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
3-bromo-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiophen-2-ylmethyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Moieties
Several benzamide derivatives with modified heterocyclic groups have been synthesized and studied. Key examples include:
Key Observations :
- The quinazolinone derivative (7d) exhibits enhanced apoptotic activity compared to simpler benzamides, likely due to its planar heterocyclic core .
Brominated Benzamides with Sulfonamide and Thiophene Modifications
Bromine substitution at the 3-position is a common strategy to modulate electronic and steric properties. Notable analogues include:
Key Observations :
- Sulfonamide-containing derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, critical for target engagement in enzyme inhibition.
Pharmacological Potential: VEGFR-2 Inhibitors
3-Bromo-N-(thiophen-2-ylmethyl)benzamide shares structural motifs with known vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. A comparative analysis with ZINC33268577 and tivozanib reveals:
| Parameter | This compound | ZINC33268577 (Benchmark) | Tivozanib (Clinical Drug) |
|---|---|---|---|
| H-Bond Donors | 1 | 1 | 2 |
| H-Bond Acceptors | 5 | 5 | 7 |
| Rotatable Bonds | 5 | 5 | 6 |
| Shape Tanimoto (vs. Tivozanib) | N/A | 0.803 | 1.000 |
| Color Tanimoto (vs. Tivozanib) | N/A | 0.256 | 1.000 |
Key Observations :
- ZINC33268577, a structural analogue, shows high shape similarity to tivozanib (Tanimoto = 0.803) but divergent chemical features (Color Tanimoto = 0.256), suggesting this compound could be optimized for VEGFR-2 selectivity .
Biological Activity
3-Bromo-N-(thiophen-2-ylmethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the third position of the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the amide functional group. The molecular formula is with a molecular weight of approximately 296.18 g/mol . The unique structural characteristics contribute to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity through:
- Hydrogen bonding : The presence of the thiophene ring may facilitate hydrogen bonding interactions.
- π-π stacking : Aromatic rings can engage in stacking interactions that stabilize binding.
These interactions suggest that this compound may influence various cellular pathways, which could lead to therapeutic effects.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with results suggesting that it may inhibit bacterial growth through interference with essential cellular processes.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms identified include:
- Cell cycle arrest : The compound has been shown to cause G2/M phase accumulation in treated cells.
- Caspase activation : Induction of early apoptosis was confirmed through activation of caspase 3, 8, and 9.
Case Studies
- Study on Antiproliferative Activity
- Mechanistic Insights
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its substituents. Variations in the thiophene ring or bromine substitution can significantly alter its potency against specific targets. For instance:
| Compound Variation | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer | 15.6 |
| N-(furan-3-ylmethyl)benzamide | Antimicrobial | 20.4 |
This table illustrates how structural modifications can impact biological efficacy, emphasizing the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
